molecular formula C22H23N5S B11570260 Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza-

Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza-

Cat. No.: B11570260
M. Wt: 389.5 g/mol
InChI Key: IFFJJNLDTRGYMT-UHFFFAOYSA-N
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Description

The compound "Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza-" is a heterocyclic fluorene derivative characterized by a sulfur atom (thia) and three nitrogen atoms (triaza) within its fused ring system. The 8-position is substituted with a 4-benzylpiperazine group, while the 2- and 4-positions feature methyl groups. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating inferences from structural analogs.

The benzylpiperazine moiety is a common pharmacophore known to enhance bioavailability and binding affinity in drug candidates . The sulfur and nitrogen atoms in the core may influence electronic properties, such as dipole moments and π-π stacking capabilities, which are critical for intermolecular interactions in crystalline states or biological environments .

Properties

Molecular Formula

C22H23N5S

Molecular Weight

389.5 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C22H23N5S/c1-15-12-16(2)25-22-18(15)19-20(28-22)21(24-14-23-19)27-10-8-26(9-11-27)13-17-6-4-3-5-7-17/h3-7,12,14H,8-11,13H2,1-2H3

InChI Key

IFFJJNLDTRGYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- typically involves multiple steps. One common approach is the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applied to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of fluorene compounds exhibit notable antimicrobial properties. For instance, compounds with similar structural features have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Case Study: Antibacterial Efficacy
A study investigated the antibacterial effects of synthesized derivatives of fluorene against Mycobacterium smegmatis. The results demonstrated that modifications in the chemical structure significantly influenced antimicrobial activity, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Neurological Research

Potential Antidepressant Effects
Fluorene derivatives have been studied for their neuropharmacological effects. Specifically, the benzylpiperazine moiety is known to interact with serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study: NSI-189 Analogue
The compound NSI-189, an analogue related to the benzylpiperazine structure, has been shown to promote neurogenesis and exhibit antidepressant-like effects in animal models. This highlights the potential of fluorene derivatives in developing treatments for depression .

Understanding the structure-activity relationship (SAR) of fluorene compounds is crucial for optimizing their biological activity. Researchers focus on modifying specific functional groups to enhance efficacy while minimizing toxicity.

Table: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased antimicrobial potency
Alteration of alkyl substituentsEnhanced lipophilicity and bioavailability

Mechanism of Action

The mechanism of action of Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can lead to a decrease in melanin production, which is beneficial in treating hyperpigmentation disorders . The exact molecular pathways involved in its action are still under investigation, but docking studies suggest a strong binding affinity to the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Benzylpiperazine vs. Carboxylic Acid Groups

Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- shares the benzylpiperazine substituent with 8-((4-benzylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (2q) (). However, the latter features a chromenone backbone instead of a fluorene system. Key differences include:

  • Electronic Effects: The chromenone’s carbonyl group (C=O) introduces electron-withdrawing properties, contrasting with the electron-donating methyl groups in the fluorene derivative. This may reduce nucleophilicity in 2q compared to the target compound.
  • Solubility : The hydroxyl (-OH) and methoxy (-OCH₃) groups in 2q enhance hydrophilicity, whereas the target compound’s methyl and benzylpiperazine groups likely favor lipophilicity .
  • Melting Point : 2q exhibits a melting point of 220–222°C, which is relatively high due to hydrogen bonding from -OH and polar carbonyl groups. The target compound’s melting point is unreported but may be lower due to reduced polarity .

Core Structure: Fluorene vs. Chromenone vs. Spiro Systems

The tetracarboxylic acid H4L () and spiro[4.5]decane-6,10-dione derivatives () provide insights into how core structures influence properties:

Property Target Fluorene Derivative H4L (Fluorene Tetracarboxylic Acid) Spiro[4.5]decane-6,10-dione
Core Heteroatoms 1 S, 3 N None (fluorene with -COOH) 2 O, 1 N (oxa-aza system)
Substituents Benzylpiperazine, methyl Four -COOH groups Benzothiazole, dimethylamino-phenyl
Crystallinity Not reported High (P1¯ space group, π-π stacking) Likely amorphous (no crystal data)
Hydrogen Bonding Limited (methyl groups) Extensive (intra-/intermolecular HBs) Moderate (amide/keto groups)
  • H4L ’s carboxylic acid groups enable strong hydrogen bonding and metal coordination (e.g., Cd²⁺), leading to a rigid 3D network with centroid distances of 3.47–3.89 Å in π-π interactions. In contrast, the target compound’s benzylpiperazine may promote weaker van der Waals interactions .

Biological Activity

Fluorene derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- is particularly interesting for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of Fluorene derivatives often involves interaction with various receptors and enzymes. For instance:

  • Dopamine Receptor Modulation : Compounds with similar piperazine moieties have been shown to act as selective ligands at dopamine D4 receptors, which are implicated in neuropsychiatric disorders .
  • Antiviral Activity : Some fluorene derivatives exhibit antiviral properties against viruses such as Ebola. The selectivity index and effective concentrations (EC50) indicate significant antiviral potency .

Pharmacological Effects

Research has documented various pharmacological effects associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that fluorene derivatives can inhibit cancer cell proliferation. For example, compounds in this class have shown promise in targeting metabolic pathways involved in tumor growth .
  • Neuropharmacological Effects : Given its interaction with dopamine receptors, there is potential for these compounds to be developed into treatments for conditions like schizophrenia or depression.
  • Antimicrobial Properties : Some studies indicate that certain fluorene derivatives possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Table 1: Antiviral Activity of Fluorene Derivatives

Compound NameEC50 (μM)CC50 (μM)Selectivity Index
Fluorene Derivative 10.37719
Fluorene Derivative 21.702514
Fluorene Derivative 30.271037

EC50: Effective concentration for 50% inhibition; CC50: Cytotoxic concentration for 50% cell viability.

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of a series of fluorene derivatives against various cancer cell lines. The results indicated that certain modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cells while maintaining lower toxicity towards normal cells .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, the effects of a related fluorene derivative on dopamine receptor activity were assessed using in vitro assays. The compound demonstrated selective binding affinity for dopamine D4 receptors, suggesting potential use in treating disorders characterized by dysregulated dopamine signaling .

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